6-Fluoro-3-methoxypicolinaldehyde

Description

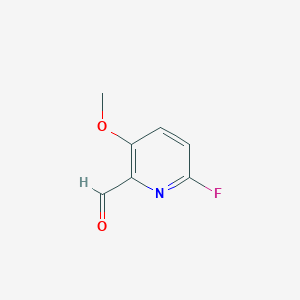

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRHTTLKZHAWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261098 | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-97-1 | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 3 Methoxypicolinaldehyde

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 6-Fluoro-3-methoxypicolinaldehyde reveals several potential disconnections to guide the design of a synthetic route. The primary goal is to deconstruct the target molecule into simpler, readily available starting materials.

Key Disconnections:

C-CHO (Formyl Group) Disconnection: The aldehyde functionality is a prime site for disconnection. It can be traced back to a more stable precursor group at the C-2 position, such as a hydroxymethyl or methyl group. Pyridine (B92270) aldehydes are commonly prepared via the oxidation of the corresponding hydroxymethyl- or methylpyridines. wikipedia.org This approach simplifies the synthesis to installing and then oxidizing a one-carbon unit.

C-O (Methoxy Group) Disconnection: The methoxy (B1213986) group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This would involve a precursor with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the C-3 position of the pyridine ring.

C-F (Fluoro Group) Disconnection: The fluorine atom at the C-6 position can be introduced through various fluorination methods. A common strategy involves a Sandmeyer-type reaction on a 6-aminopyridine precursor or a halogen-exchange (Halex) reaction on a 6-chloropyridine derivative.

Pyridine Ring Formation: A more fundamental approach involves constructing the substituted pyridine ring itself from acyclic precursors, although functionalizing a pre-existing pyridine ring is often more common.

A plausible retrosynthetic pathway would start with a di-substituted pyridine, such as 2-bromo-6-fluoro-3-hydroxypyridine or a related analogue. This precursor would allow for sequential functionalization: O-methylation to install the methoxy group, followed by a transition metal-catalyzed cross-coupling reaction or a metalation-formylation sequence to introduce the aldehyde at the C-2 position.

Multistep Synthetic Routes from Precursors

Based on the retrosynthetic analysis, a multistep synthesis can be devised. The success of such a route hinges on the strategic control of regioselectivity and the chemoselective introduction of the sensitive aldehyde group.

The functionalization of pyridine rings presents a significant challenge due to the electronic properties of the heterocycle, which typically direct reactions to the ortho (C-2, C-6) or para (C-4) positions. researchgate.net Achieving substitution at the meta (C-3, C-5) position often requires specialized methods. researchgate.netnih.gov

For the synthesis of this compound, a key challenge is the selective functionalization at three distinct positions (C-2, C-3, and C-6). A potential strategy could involve:

Starting with a Pre-functionalized Ring: A common approach is to begin with a pyridine ring that already contains some of the required substituents. For instance, a 6-fluoropyridine derivative could serve as the starting material.

Directed Metalation: The directing effects of existing substituents are crucial. A methoxy group at C-3 could potentially direct metalation to the C-2 position, allowing for the introduction of the formyl group (or its precursor) via reaction with an appropriate electrophile (e.g., N,N-dimethylformamide, DMF).

Modern C-H Functionalization: Recent advances allow for direct C-H functionalization, bypassing the need for pre-installed leaving groups. While meta-C-H functionalization is particularly challenging, protocols for direct ortho-alkylation and arylation have been developed, which could be adapted for formylation. nih.govresearchgate.net

The table below illustrates potential precursors and the regioselective strategies that could be employed.

| Precursor | Target Functionalization | Strategy |

| 5-Fluoro-3-methoxypyridine | C-2 Formylation | Directed ortho-metalation followed by electrophilic quench with DMF. |

| 2-Bromo-6-fluoropyridine | C-3 Methoxylation | Nucleophilic aromatic substitution (SNAr) with sodium methoxide. |

| 6-Fluoro-3-pyridinylboronic acid | C-2 Formylation | Conversion of boronic acid to hydroxymethyl group, followed by oxidation. sigmaaldrich.com |

| 2-Amino-5-fluoropyridine | Ring Construction | Conversion to a dihalopyridine intermediate, followed by sequential substitutions. |

The final step in many synthetic routes to picolinaldehydes is the oxidation of a C-2 methyl or hydroxymethyl group. wikipedia.org This transformation must be highly chemoselective to prevent over-oxidation to the corresponding carboxylic acid and to avoid side reactions with the electron-rich methoxy group or the pyridine nitrogen.

Several methods are available for this selective oxidation:

Manganese Dioxide (MnO₂): A classic and effective reagent for the oxidation of allylic and benzylic-type alcohols (including hydroxymethylpyridines) to aldehydes.

Ruthenium-Catalyzed Oxidation: Alcohol-selective oxidation using ruthenium catalysts can yield acylpteridines in high yields from hydroxyalkylpteridines, a reaction principle applicable to the picolinaldehyde system. researchgate.net

Iron-Based Catalysts: Mild, iron-based catalyst systems utilizing hydrogen peroxide (H₂O₂) as the oxidant have been developed for the selective oxidation of secondary alcohols, showcasing the potential for developing selective metal-based systems for primary alcohol oxidation. nih.gov

Swern and Dess-Martin Oxidations: These reagent-based methods are widely used for the mild oxidation of primary alcohols to aldehydes and are compatible with a wide range of functional groups.

The choice of oxidant is critical and must be tailored to the specific substrate to maximize the yield of this compound while minimizing byproducts.

Catalytic Approaches in the Synthesis of Picolinaldehydes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, atom economy, and environmental sustainability. Both transition metal catalysis and biocatalysis offer powerful tools for the synthesis of complex molecules like this compound.

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines through C-H activation and cross-coupling reactions. nih.gov These methods provide direct routes to substituted pyridines that are often difficult to access through traditional means. researchgate.netsioc-journal.cn

Key Processes:

Palladium (Pd)-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira couplings are staples for forming C-C bonds. A precursor such as 2-bromo-6-fluoro-3-methoxypyridine (B1446009) could be coupled with a suitable partner to introduce the carbon framework of the aldehyde group.

Rhodium (Rh) and Ruthenium (Ru)-Catalyzed C-H Functionalization: These metals can catalyze the direct functionalization of pyridine C-H bonds. For instance, a Rh-catalyzed reaction could potentially install an alkyl or aryl group at the C-2 position of a 5-fluoro-3-methoxypyridine substrate. nih.gov

Copper (Cu)-Catalyzed Reactions: Copper catalysts are often used for amination, etherification, and fluorination reactions on aromatic rings.

The following table summarizes various transition metal-catalyzed reactions applicable to pyridine functionalization. nih.govresearchgate.netsioc-journal.cn

| Catalyst Type | Reaction | Position Functionalized |

| Palladium (Pd) | C-H Olefination | C-3 |

| Palladium (Pd) | C-H Arylation | C-3, C-4 |

| Rhodium (Rh) | C-H Alkylation | C-2 |

| Rare-Earth Metals | C-H Alkylation | C-2 |

| Copper (Cu) | Asymmetric Allyl Alkylation | General |

In the quest for greener and more efficient synthesis, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems.

Organocatalysis: This field uses small organic molecules to catalyze reactions. While often associated with asymmetric synthesis, organocatalysts can also be employed for various transformations on heterocyclic rings. nih.gov For instance, an organocatalytic approach could be developed for the formylation step, proceeding under mild conditions and avoiding toxic heavy metals.

Biocatalysis: The use of enzymes or whole-cell systems offers unparalleled selectivity under environmentally benign conditions (aqueous media, ambient temperature). cancer.govmdpi.com For the synthesis of this compound, several biocatalytic strategies could be envisioned:

Oxidative Deamination: An amine oxidase could convert a 2-aminomethyl-6-fluoro-3-methoxypyridine precursor into the target aldehyde. nih.gov Such enzymes operate in aqueous media at neutral pH and can achieve very high conversion rates. nih.gov

Hydroxylation/Oxidation: Whole-cell biocatalysts containing monooxygenase or dehydrogenase enzymes could perform the selective oxidation of a C-2 methyl group, first to a hydroxymethyl group and then to the aldehyde. rsc.org This approach offers a sustainable alternative to chemical oxidation protocols. rsc.org Aldehyde dehydrogenase enzymes have been explored for the oxidation of aldehydes to carboxylic acids, demonstrating the potential of enzymes to be engineered for the highly chemoselective synthesis of aldehydes. uva.nl

The adoption of these catalytic strategies can lead to more efficient, selective, and sustainable routes for the production of complex chemical entities like this compound.

Optimization of Reaction Parameters and Yield Enhancement Techniques in Preparative Chemistry

Information regarding the specific optimization of reaction parameters for the synthesis of this compound is not detailed in the public domain. Typically, for analogous heterocyclic aldehydes, optimization would involve a systematic study of various factors to maximize the reaction yield and purity of the product.

Hypothetical Optimization Parameters (Based on General Synthetic Principles):

| Parameter | Variable | Potential Impact on Yield and Purity |

| Starting Material | Purity of 6-fluoro-3-methoxy-2-methylpyridine (B1446497) (or other precursor) | High purity starting material is crucial to prevent side reactions and simplify purification. |

| Oxidizing Agent | Type (e.g., MnO₂, SeO₂, KMnO₄), Stoichiometry | The choice of oxidant and its molar ratio to the substrate would be critical in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. |

| Catalyst | Type and Loading | If a catalytic oxidation method is employed, screening various catalysts and optimizing their concentration would be necessary to enhance reaction rate and selectivity. |

| Solvent | Polarity, Aprotic/Protic | The solvent can significantly influence the solubility of reactants and the reaction pathway. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) would likely be tested. |

| Temperature | Reaction Temperature | Temperature control is vital to manage the reaction rate and minimize the formation of byproducts. An optimal temperature profile would need to be determined experimentally. |

| Reaction Time | Duration of the reaction | Monitoring the reaction progress over time would be essential to determine the point of maximum conversion and prevent product degradation. |

Without experimental data, the above table remains a theoretical guide to the parameters that would require optimization for the synthesis of this compound.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound can only be discussed in a general sense due to the lack of specific literature. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

Potential Green Chemistry Strategies (Hypothetical):

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing a synthetic route with fewer steps and higher overall yield to minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are preferred over substitution reactions. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic and hazardous reagents and solvents. For instance, replacing toxic heavy metal oxidants with greener alternatives or enzymatic processes. |

| Designing Safer Chemicals | While the target molecule is fixed, the synthetic intermediates could be designed to be less toxic and have a lower environmental impact. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Minimizing the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Utilizing microwave or ultrasonic irradiation to accelerate reactions and improve energy efficiency. |

| Use of Renewable Feedstocks | Exploring the possibility of deriving starting materials from renewable resources, although this is often challenging for complex, highly functionalized molecules. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps and waste. |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to increase efficiency and reduce waste. |

| Design for Degradation | This principle is more relevant to the final product's lifecycle and is not directly related to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control the reaction and prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. |

The practical application and the quantitative benefits (e.g., E-factor, process mass intensity) of these principles for the synthesis of this compound remain unquantified in the absence of dedicated research.

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 3 Methoxypicolinaldehyde

Aldehyde Group Transformations and Derivatization Pathways

The aldehyde group is a key site for a variety of chemical reactions, enabling carbon-carbon bond formation and functional group interconversions.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, aldol (B89426), imine formation)

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles. This reactivity is central to several important condensation reactions.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org It is a modification of the aldol condensation and typically uses a weakly basic amine as a catalyst. wikipedia.org The reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a base like piperidine (B6355638) leads to the formation of a new carbon-carbon double bond. beilstein-journals.org For instance, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine as a base yields a conjugated enone. wikipedia.org While specific studies on 6-Fluoro-3-methoxypicolinaldehyde are not extensively detailed in the provided results, its aldehyde functionality suggests it would readily participate in such reactions.

Aldol Reaction: The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. youtube.com This reaction can be catalyzed by either acid or base. The aldehyde can react with itself or with another enolizable carbonyl compound.

Imine Formation: Primary amines react with aldehydes to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.org The formation of imines is often catalyzed by acid. Fluorinated benzaldehydes are known to react with various anilines and other aromatic amines to produce imines. nih.gov For example, ortho-fluorobenzaldehyde reacts with para-fluoroaniline in the presence of magnesium sulfate (B86663) to yield the corresponding imine. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Weakly basic amine (e.g., piperidine) | α,β-unsaturated compound |

| Aldol Reaction | Aldehyde, Enolizable carbonyl compound | Acid or Base | β-hydroxy aldehyde/ketone, then conjugated enone |

| Imine Formation | Aldehyde, Primary Amine | Acid catalyst | Imine |

Selective Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-fluoro-3-methoxypicolinic acid, using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the Jones reagent, or milder oxidants like silver oxide (Ag₂O).

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-fluoro-3-methoxypyridin-2-yl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, Jones reagent (CrO₃/H₂SO₄), Ag₂O | 6-Fluoro-3-methoxypicolinic acid |

| Reduction | NaBH₄, LiAlH₄ | (6-Fluoro-3-methoxypyridin-2-yl)methanol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions for Carbon-Carbon Bond Formation

Olefination reactions are powerful tools for converting aldehydes into alkenes, thereby extending the carbon chain.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org This reaction is highly versatile for creating carbon-carbon double bonds. masterorganicchemistry.com The stereochemical outcome often favors the Z-alkene with unstabilized ylides. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically favors the formation of E-alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction is known for its high stereoselectivity and the ease of removal of the phosphate (B84403) byproduct. wikipedia.org The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, allows for the selective synthesis of Z-olefins. nrochemistry.comyoutube.com

| Reaction | Reagent | Key Features | Predominant Product Stereochemistry |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Versatile C=C bond formation. masterorganicchemistry.com | Z-alkene with unstabilized ylides. wikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | More nucleophilic reagent, easy byproduct removal. wikipedia.org | E-alkene. wikipedia.orgorganic-chemistry.org |

| Still-Gennari (HWE) Modification | Phosphonate with electron-withdrawing groups | Selective formation of Z-olefins. nrochemistry.comyoutube.com | Z-alkene. nrochemistry.comyoutube.com |

Reactivity of the Pyridine (B92270) Ring System and its Substituents

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine nitrogen and the electron-withdrawing aldehyde group deactivate the ring towards electrophilic aromatic substitution. The methoxy (B1213986) group is an activating group, while the fluoro group has competing inductive and resonance effects. scielo.org.mx In fluorobenzene, these effects are roughly balanced. scielo.org.mx The directing influence of the existing substituents will determine the position of any potential electrophilic attack, though such reactions are generally difficult on this electron-poor ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group

The electron-deficient nature of the pyridine ring, enhanced by the aldehyde and fluoro substituents, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluoro group is an excellent leaving group in SNAr reactions. rsc.org

Mechanism: SNAr reactions typically proceed via a two-step addition-elimination mechanism. youtube.com A nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org For SNAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Reactivity: In polyfluoroarenes, nucleophilic attack often occurs at the para position. nih.gov The fluorine atom at the 6-position of this compound is activated by the ring nitrogen and the aldehyde group, making it a prime site for nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiolates. For instance, unprotected 2-fluoro- and 2-methoxybenzoic acids can undergo substitution of the fluoro or methoxy group with lithioamides. researchgate.net

| Nucleophile | Product Type |

| Amines (R-NH₂) | 6-Amino-3-methoxypicolinaldehyde derivatives |

| Alkoxides (R-O⁻) | 6-Alkoxy-3-methoxypicolinaldehyde derivatives |

| Thiolates (R-S⁻) | 6-Thioether-3-methoxypicolinaldehyde derivatives |

Metalation and Cross-Coupling Reactivity for Pyridine Functionalization

The presence of a fluorine atom at the 6-position and a methoxy group at the 3-position, flanking a formyl group at the 2-position, imparts a distinct reactivity profile to this compound, making it a versatile substrate for various carbon-carbon bond-forming reactions.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy group at the 3-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C4 position by a strong organolithium base. This regioselectivity is driven by the coordination of the lithium reagent to the oxygen atom of the methoxy group, which acidifies the ortho-proton. However, the aldehyde group at the 2-position is highly electrophilic and susceptible to nucleophilic attack by organolithium reagents. Therefore, protection of the aldehyde, for instance as an acetal, is often necessary before metalation to avoid undesired side reactions. The fluorine atom at the 6-position, being ortho to the nitrogen, also increases the acidity of the C5 proton, but the directing effect of the methoxy group generally favors metalation at C4.

Cross-Coupling Reactions: The fluorine atom at the 6-position serves as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. While the C-F bond is generally strong, its activation can be achieved with appropriate palladium catalysts and ligands, particularly those that are electron-rich and bulky. The reaction of this compound with various aryl or vinyl boronic acids or their esters would be expected to yield the corresponding 6-aryl or 6-vinyl-3-methoxypicolinaldehydes. The electron-withdrawing nature of the pyridine ring and the aldehyde group facilitates the oxidative addition of the C-F bond to the palladium(0) catalyst, a key step in the catalytic cycle.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the C-F bond at the 6-position can be activated under palladium/copper catalysis to couple with a variety of terminal alkynes. Research on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes has demonstrated the feasibility of such transformations on similarly substituted pyridine rings. soton.ac.ukresearchgate.net These reactions typically proceed under mild, room-temperature conditions and are compatible with a variety of functional groups. soton.ac.ukresearchgate.net This suggests that this compound would be a suitable substrate for Sonogashira couplings, leading to the synthesis of 6-alkynyl-3-methoxypicolinaldehydes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov The reaction of an organozinc reagent with this compound, catalyzed by a palladium or nickel complex, would provide a pathway to introduce alkyl, aryl, or vinyl groups at the 6-position. The reactivity of organozinc reagents makes them suitable for coupling with less reactive electrophiles, which could be advantageous for the activation of the C-F bond in this substrate.

| Cross-Coupling Reaction | Typical Reagents | Expected Product | Key Considerations |

| Suzuki-Miyaura | Aryl/Vinyl boronic acids or esters, Pd catalyst, Base | 6-Aryl/Vinyl-3-methoxypicolinaldehyde | Catalyst and ligand selection are crucial for C-F bond activation. |

| Sonogashira | Terminal alkynes, Pd/Cu catalyst, Base | 6-Alkynyl-3-methoxypicolinaldehyde | Generally mild reaction conditions and good functional group tolerance. |

| Negishi | Organozinc halides, Pd or Ni catalyst | 6-Alkyl/Aryl/Vinyl-3-methoxypicolinaldehyde | High functional group tolerance; suitable for introducing a variety of substituents. |

Influence of Fluoro and Methoxy Substituents on Reaction Profiles

The electronic and steric properties of the fluoro and methoxy substituents play a pivotal role in dictating the reactivity and selectivity of chemical transformations involving this compound.

Electronic Effects (Inductive and Resonance Contributions) on Reactivity

Both the fluorine atom and the methoxy group exert significant electronic influence on the pyridine ring, albeit through different mechanisms.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the fluorine atom. In the context of cross-coupling reactions, the strong inductive withdrawal facilitates the oxidative addition of the C-F bond to the palladium catalyst. Fluorine also possesses a weak resonance donating effect (+R) due to its lone pairs, but this is generally overshadowed by its strong inductive effect.

The interplay of these electronic effects, combined with the electron-withdrawing nature of the aldehyde group, creates a complex electronic landscape on the pyridine ring, influencing the sites of nucleophilic and electrophilic attack, as well as the energetics of transition states in catalytic cycles.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Influence |

| 6-Fluoro | Strong | Weak | Strongly electron-withdrawing, activating for nucleophilic attack and cross-coupling. |

| 3-Methoxy | Moderate | Strong | Overall electron-donating (at ortho/para), can direct metalation. |

Steric Hindrance Considerations in Reaction Design

Steric hindrance can significantly impact the feasibility and outcome of reactions involving this compound. The substituents around the pyridine ring can influence the approach of reagents and the stability of intermediates.

The aldehyde group at the 2-position, being adjacent to the nitrogen atom, can present steric challenges for certain transformations. Its proximity to the potential coordination site for a metal catalyst in cross-coupling reactions can influence the ligand environment around the metal center.

The methoxy group at the 3-position introduces moderate steric bulk, which can influence the regioselectivity of reactions at the adjacent C2 and C4 positions. For instance, in directed ortho-metalation, while the methoxy group directs the deprotonation to the C4 position, its steric presence might affect the rate of this process.

The fluorine atom at the 6-position is relatively small and is not expected to pose significant steric hindrance to reactions at this position.

Careful consideration of these steric factors is essential in the design of synthetic routes involving this compound, particularly in the selection of catalysts, ligands, and reaction conditions to overcome potential steric barriers and achieve the desired regioselectivity.

Reaction Mechanism Elucidation through Advanced Spectroscopic and Kinetic Methods

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic and kinetic methods are indispensable tools for elucidating the pathways of reactions involving this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can provide real-time information about the formation and consumption of reactants, intermediates, and products. For example, monitoring the progress of a cross-coupling reaction by ¹H, ¹³C, ¹⁹F, and ³¹P NMR can help identify key catalytic intermediates, such as oxidative addition complexes and transmetalation products.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient catalytic species and intermediates in the reaction mixture, providing valuable insights into the catalytic cycle.

Infrared (IR) and Raman Spectroscopy: These techniques can be employed to monitor changes in vibrational frequencies of functional groups, such as the carbonyl group of the aldehyde, during the course of a reaction, providing information about bond breaking and formation.

Kinetic Methods:

Reaction Progress Kinetic Analysis: By monitoring the concentration of reactants and products over time under various conditions (e.g., changing catalyst loading, substrate concentration, temperature), one can determine the reaction order with respect to each component and derive the rate law. This information is vital for understanding the rate-determining step of the reaction.

Hammett and Taft Plots: By studying the effect of electronically different substituents on the reaction rate, Hammett and Taft plots can be constructed to quantify the electronic effects on the transition state of the rate-determining step.

While specific mechanistic studies on this compound are not extensively reported, the application of these advanced methods to similar substituted pyridine systems provides a framework for how such investigations would be conducted. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Transformations Involving the Compound

The unique substitution pattern of this compound presents several challenges and opportunities in terms of controlling selectivity in its chemical transformations.

Chemoselectivity: The molecule possesses three distinct functional groups: an aldehyde, a fluoro group, and a methoxy group, each with its own reactivity. Achieving chemoselectivity, i.e., the selective reaction of one functional group in the presence of others, is a key consideration. For instance, in a reaction with a nucleophile, the aldehyde group is the most likely site of attack. To direct reactivity towards the C-F bond in a cross-coupling reaction, the choice of catalyst and reaction conditions is critical to avoid competing reactions at the aldehyde. Protection of the aldehyde group is a common strategy to ensure chemoselectivity.

Regioselectivity: The pyridine ring has multiple potential reaction sites. As discussed in the context of metalation, the methoxy group can direct deprotonation to the C4 position. In cross-coupling reactions, the reactivity of the C-F bond at the 6-position is the primary focus. The electronic nature of the substituents and the directing effects of functional groups are the main factors governing regioselectivity.

Stereoselectivity: For reactions that generate a new stereocenter, controlling the stereochemical outcome is of paramount importance. For example, in the addition of a chiral nucleophile to the aldehyde group, the existing substituents on the pyridine ring could potentially influence the diastereoselectivity of the reaction. Similarly, in certain cross-coupling reactions that form atropisomers due to restricted rotation around the newly formed C-C bond, the steric bulk of the substituents can influence the atropisomeric ratio.

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to control the chemo-, regio-, and stereoselectivity of reactions involving this compound, thus enabling its use in the synthesis of complex and well-defined molecular architectures.

Strategic Applications of 6 Fluoro 3 Methoxypicolinaldehyde in Complex Molecule Synthesis

Role as a Precursor in the Construction of Biologically Relevant Heterocyclic Scaffolds

The inherent reactivity of 6-fluoro-3-methoxypicolinaldehyde makes it a key starting material for the synthesis of a variety of biologically important heterocyclic systems. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the fluoro and methoxy (B1213986) substituents influence the electronic properties and reactivity of the pyridine (B92270) core, often enhancing biological activity.

One of the most significant applications of this compound is in the development of novel fungicides. Picolinamide (B142947) derivatives, for which this compound is a direct or indirect precursor, have shown potent antifungal activity. digitellinc.comscialert.netgoogle.comgoogle.com The synthesis of these fungicides often involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling reactions. researchgate.net The presence of the fluorine and methoxy groups on the picolinic acid backbone is crucial for the biological efficacy of the final compounds. For instance, the development of picolinamide fungicides like florylpicoxamid (B6595160) and metarylpicoxamid, inspired by the natural product UK-2A, highlights the importance of substituted picolinic acid moieties in modern agrochemical research. digitellinc.com

Furthermore, the pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. While direct synthesis from this compound is not explicitly detailed in readily available literature, the structural motifs present in many Aurora and PIM-1 kinase inhibitors suggest its potential as a precursor. nih.govacs.orgnih.gov For example, the synthesis of pyridine-quinoline hybrids as PIM-1 kinase inhibitors often involves the condensation of a substituted pyridine aldehyde with other heterocyclic building blocks. nih.gov The fluoro and methoxy groups of the target compound could be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of such inhibitors.

Utilization in the Total Synthesis of Natural Products and Their Analogs (Focus on Synthetic Routes)

While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented in public literature, its structural features make it an attractive starting material for the synthesis of natural product analogs. The picolinamide core, accessible from this aldehyde, is a key structural element in a number of biologically active natural products.

The synthetic routes to picolinamide fungicides, which can be considered analogs of natural products like UK-2A, provide a clear blueprint for how this compound can be utilized. digitellinc.com A general synthetic strategy would involve the following key steps:

Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid to form 6-fluoro-3-methoxypicolinic acid.

Amide Coupling: The resulting picolinic acid is then coupled with a suitable amine fragment, which often constitutes the other key part of the target molecule.

The following table outlines a generalized synthetic pathway for the preparation of picolinamide derivatives from this compound:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation of Aldehyde | Oxidizing agent (e.g., KMnO4, CrO3) in a suitable solvent | 6-Fluoro-3-methoxypicolinic acid |

| 2 | Amide Bond Formation | Amine (R-NH2), coupling agent (e.g., DCC, EDC), in an inert solvent | N-substituted-6-fluoro-3-methoxypicolinamide |

This versatile synthetic approach allows for the creation of a library of natural product analogs by varying the amine component in the coupling step, enabling structure-activity relationship (SAR) studies and the optimization of biological activity.

Integration into Advanced Materials Chemistry as a Building Block (e.g., ligand synthesis for catalysis, polymer precursors, optoelectronic material intermediates)

The pyridine ring is a fundamental component in many advanced materials due to its electronic properties and ability to coordinate with metal ions. This compound serves as a valuable precursor for the synthesis of monomers and functional units that can be incorporated into polymers and other materials with tailored properties.

Pyridine-based polymers have been investigated for a range of applications, including as polymer electrolytes in fuel cells and as materials with specific optical and electronic properties. benicewiczgroup.comdntb.gov.ua The synthesis of such polymers can involve the polymerization of pyridine-containing monomers. For example, pyridine dicarboxylic acids, which can be derived from the corresponding aldehydes, are used in the synthesis of polybenzimidazoles for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The fluorine and methoxy substituents on the pyridine ring of this compound could be used to fine-tune the properties of the resulting polymers, such as their thermal stability, solubility, and proton conductivity.

Moreover, pyridine derivatives are being explored for their potential in optoelectronic materials. The incorporation of pyridine units into polymer chains can influence their charge-carrying properties. mdpi.com While direct applications of this compound in this area are still emerging, its structure makes it a candidate for the synthesis of monomers for conjugated polymers with potential use in light-emitting diodes (LEDs) or photovoltaic devices.

Design and Synthesis of Advanced Ligands and Catalysts Utilizing the Picolinaldehyde Framework

The picolinaldehyde framework is a well-established platform for the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde (or a derivative thereof) can act as a bidentate chelating system, stabilizing metal centers and influencing the catalytic activity and selectivity of the resulting complexes.

Substituted picolinaldehydes can be converted into a variety of ligands, such as Schiff bases, through condensation with primary amines. These Schiff base ligands can then be used to form complexes with a range of transition metals. For instance, nickel complexes containing pyridine-based ligands have been applied in C-C and C-S linkage reactions. researchgate.net The electronic and steric properties of the ligand, which can be modulated by substituents like the fluoro and methoxy groups in this compound, play a crucial role in the performance of the catalyst.

Furthermore, pyridine-containing ligands are extensively used in palladium-catalyzed cross-coupling reactions. nih.gov The development of sterically and electronically flexible pyridylidene amine dinitrogen ligands has shown promise in dehydrogenation catalysis. nih.gov The synthesis of such advanced ligands often starts from functionalized pyridine precursors. The reactivity of the aldehyde group in this compound allows for its transformation into various coordinating moieties, making it a valuable starting point for the synthesis of novel ligands for a wide array of catalytic applications.

Derivatization and Structural Modification of 6 Fluoro 3 Methoxypicolinaldehyde for Diversity Oriented Synthesis

Synthesis of Imine and Hydrazone Derivatives for Subsequent Functionalization

The aldehyde group of 6-fluoro-3-methoxypicolinaldehyde is a prime site for derivatization through condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically straightforward and serve as a gateway to more complex molecular scaffolds.

The formation of imines is generally achieved by reacting the aldehyde with a primary amine in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. Microwave-assisted synthesis has been shown to be an effective method for accelerating this transformation, often leading to high yields in short reaction times. nih.govtubitak.gov.tr For instance, the reaction of an aldehyde with an amine in ethanol (B145695), in the presence of a dehydrating agent like magnesium sulfate (B86663), can be efficiently carried out under microwave irradiation. nih.gov

Hydrazone formation follows a similar principle, where the aldehyde is treated with a hydrazine (B178648) derivative. This reaction is particularly significant in the context of bioconjugation and the development of radiolabeled probes. For example, fluorinated aldehydes have been successfully conjugated to peptides functionalized with a hydrazinonicotinic acid (HYNIC) moiety. nih.gov This chemoselective ligation strategy is robust and proceeds efficiently under mild acidic conditions, highlighting the potential of this compound derivatives in creating stable bioconjugates. nih.gov

The resulting imine and hydrazone derivatives are not merely final products but can act as versatile intermediates for further functionalization. The C=N double bond can undergo reduction to form the corresponding secondary amines or hydrazines, introducing conformational flexibility and new hydrogen bonding capabilities. nih.gov

Table 1: Synthesis of Imine and Hydrazone Derivatives

| Reactant | Reagent | Product Type | Potential Further Functionalization |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine | Reduction to secondary amine |

Formation of Picolinic Acid Derivatives, Esters, Amides, and Nitriles

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding the corresponding 6-fluoro-3-methoxypicolinic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed for this transformation. The resulting picolinic acid is a valuable intermediate for the synthesis of a variety of derivatives.

Once the picolinic acid is obtained, it can be converted into esters and amides through well-established protocols. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Amide bond formation is a cornerstone of medicinal chemistry and can be accomplished by activating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with a primary or secondary amine. Alternatively, a wide range of peptide coupling reagents, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be used to facilitate the direct coupling of the picolinic acid with an amine. A three-component reaction involving a pyridine (B92270) N-oxide, a carboxylic acid, and an amine, catalyzed by an organophosphorus compound, represents a modern approach to the synthesis of 2-amidopyridines. nih.gov

Furthermore, the aldehyde can be converted into a nitrile group. This can be achieved through a two-step process involving the formation of an oxime by reaction with hydroxylamine (B1172632) (NH₂OH), followed by dehydration of the oxime using reagents like acetic anhydride (B1165640) or thionyl chloride.

Table 2: Picolinic Acid and its Derivatives

| Starting Material | Transformation | Product |

|---|---|---|

| This compound | Oxidation | 6-Fluoro-3-methoxypicolinic acid |

| 6-Fluoro-3-methoxypicolinic acid | Esterification | 6-Fluoro-3-methoxypicolinate ester |

| 6-Fluoro-3-methoxypicolinic acid | Amidation | 6-Fluoro-3-methoxypicolinamide |

Cyclization Reactions Leading to Fused Heterocyclic Systems from the Compound's Core

The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These rigidified structures are of great interest in drug discovery as they can pre-organize pharmacophoric elements in a defined spatial orientation.

For instance, an imine or hydrazone derivative, as described in section 5.1, bearing a suitably positioned nucleophile on the substituent introduced from the amine or hydrazine, can undergo an intramolecular cyclization onto the pyridine ring or the imine carbon.

Furthermore, the aldehyde can participate in multicomponent reactions to construct fused ring systems. For example, a reaction with a β-ketoester and an amine or urea (B33335) derivative could potentially lead to the formation of fused pyrimidinone systems. While specific examples starting from this compound are not prevalent in the literature, the general principles of heterocyclic synthesis suggest numerous possibilities. The synthesis of fused heterocyclic compounds, such as pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones, has been achieved through ring-opening/ring-closure rearrangements of bicyclic precursors. nih.gov Similarly, various fused 6,6-heterocyclic amides have been designed and synthesized as kinase inhibitors. nih.gov

Introduction of Additional Functional Groups on the Pyridine Ring or Aldehyde Side Chain

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (S_NAr), primarily at the fluorine-bearing carbon. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards attack by nucleophiles. The fluorine atom is a good leaving group in S_NAr reactions. nih.gov This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, by displacing the fluoride (B91410) ion. The reaction of fluoroarenes with nucleophiles is a well-established method for forming C-N, C-O, and C-S bonds. nih.gov

The outcome of such reactions can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction of a fluoro-substituted aromatic compound with a phenol (B47542) in the presence of a base like potassium carbonate can lead to the formation of a diaryl ether. walisongo.ac.id The general mechanism for S_NAr involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Functionalization of the aldehyde side chain, beyond the reactions already discussed, could involve, for example, the Wittig reaction to introduce a carbon-carbon double bond, or reduction to the corresponding alcohol, which can then be further derivatized.

Development of Conjugates and Probes Utilizing the Compound's Core Structure for Research Applications

The unique combination of a reactive aldehyde and a fluorinated pyridine ring makes this compound an attractive scaffold for the development of chemical probes and bioconjugates. The aldehyde provides a handle for covalent attachment to biomolecules, while the fluoro-methoxy-pyridine core can be tailored to modulate properties such as solubility, cell permeability, and metabolic stability.

As mentioned earlier, the formation of stable hydrazones with HYNIC-functionalized peptides is a prime example of its application in bioconjugation. nih.gov This strategy can be employed to attach the core structure to antibodies, proteins, or other biomolecules for targeted delivery or imaging applications. The fluorine atom can also serve as a reporter for ¹⁹F NMR studies, providing a sensitive tool for monitoring the probe's interaction with its biological target.

Furthermore, the core structure can be elaborated to create fluorescent probes. By introducing a fluorophore through derivatization of the aldehyde or substitution of the fluorine atom, it is possible to design probes for fluorescence microscopy or high-throughput screening assays. The development of such research tools is crucial for elucidating biological pathways and for the discovery of new therapeutic agents.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 6-Fluoro-3-methoxypicolinic acid |

| 6-Fluoro-3-methoxypicolinate ester |

| 6-Fluoro-3-methoxypicolinamide |

| 6-Fluoro-3-methoxypicolinonitrile |

| Imine derivatives |

| Hydrazone derivatives |

| Fused heterocyclic systems |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| Hydroxybenzotriazole (HOBt) |

| Dicyclohexylcarbodiimide (DCC) |

| Potassium permanganate |

| Jones reagent |

| Thionyl chloride |

| Hydroxylamine |

| Acetic anhydride |

| Pyrimido[1,2-a]pyrimidinones |

| Imidazo[1,2-a]pyrimidinones |

| Quinazolines |

| Quinolines |

Computational and Theoretical Investigations of 6 Fluoro 3 Methoxypicolinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 6-Fluoro-3-methoxypicolinaldehyde. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can optimize the molecular geometry to find its lowest energy structure. From this optimized geometry, a wealth of electronic properties can be calculated. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.089 | -2.42 |

| HOMO-LUMO Gap | 0.169 | 4.60 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The presence of the methoxy and aldehyde groups, which can rotate around their single bonds to the pyridine ring, means that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding which spatial arrangements are most stable and therefore most likely to be present.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-N) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 0.00 |

| B | 180° | 0° | 1.25 |

| C | 0° | 180° | 2.10 |

| D | 180° | 180° | 3.50 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions in Reaction Environments

While quantum chemical calculations are excellent for studying isolated molecules, chemical reactions rarely occur in a vacuum. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, providing insights into how the solvent affects its conformation and reactivity.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, methanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in a more realistic environment and the study of explicit intermolecular interactions, such as hydrogen bonding between the aldehyde oxygen and solvent protons. These simulations can reveal how the solvent stabilizes certain conformers or transition states, which can have a profound impact on reaction rates and mechanisms.

Prediction of Spectroscopic Properties and Validation with Experimental Data (Methodology Focus)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be used to validate theoretical models against experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can be compared to experimental spectra to confirm the structure and assign peaks.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde and the C-F stretch. It is common to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations. nih.gov

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR (aldehyde H, ppm) | 9.85 | 9.92 |

| ¹³C NMR (C=O, ppm) | 190.2 | 188.5 |

| IR (C=O stretch, cm⁻¹) | 1725 | 1705 |

Note: These are hypothetical values for illustrative purposes.

Design of Novel Reactions and Catalytic Cycles Based on Computational Insights

The understanding gained from computational studies of this compound can be leveraged to design novel reactions and catalytic cycles. By identifying the most reactive sites (e.g., through MEP analysis) and understanding the energies of potential transition states, chemists can propose new synthetic routes or design catalysts that can selectively target a specific part of the molecule.

For example, if a particular reaction is found to have a high activation energy, computational methods can be used to screen for catalysts that can lower this barrier by stabilizing the transition state. The mechanism of a proposed catalytic cycle can be elucidated by calculating the energies of all intermediates and transition states, providing a detailed roadmap for the reaction. This in-silico design process can save significant time and resources in the laboratory by focusing experimental efforts on the most promising candidates.

Advanced Analytical Methodologies for the Characterization and Study of 6 Fluoro 3 Methoxypicolinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) NMR spectra like ¹H and ¹³C provide essential information, complex structures often require two-dimensional (2D) experiments to unambiguously assign all signals and establish detailed connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 6-Fluoro-3-methoxypicolinaldehyde, a COSY spectrum would be expected to show a correlation between the two adjacent aromatic protons on the pyridine (B92270) ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to (¹JCH coupling). sdsu.eduemerypharma.com It is invaluable for assigning carbon signals by linking them to their known proton resonances. emerypharma.com For the target molecule, HSQC would show correlations between the aldehyde proton and the aldehyde carbon, the methoxy (B1213986) protons and the methoxy carbon, and the aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). sdsu.eduemerypharma.com It is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons (carbons with no attached protons). emerypharma.com For instance, the methoxy protons would show an HMBC correlation to the C3 carbon of the pyridine ring, while the aldehyde proton would show correlations to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this compound, NOESY could confirm the substitution pattern by showing a spatial correlation between the methoxy group protons and the aromatic proton at C4.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aldehyde-H (~10.1 ppm) | None | C=O (~190 ppm) | C2, C3 |

| H5 (~7.8 ppm) | H4 (~7.4 ppm) | C5 | C3, C4, C6 |

| H4 (~7.4 ppm) | H5 (~7.8 ppm) | C4 | C2, C3, C5, C6 |

| Methoxy-H (~4.0 ppm) | None | OCH₃ (~56 ppm) | C3 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable analytical tool. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. aiinmr.com It also boasts a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom. huji.ac.il

In the context of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal is highly sensitive to the electronic effects of the other substituents on the pyridine ring. Furthermore, this signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H5 and H4), providing definitive proof of its position at C6. The magnitude of these coupling constants (J-values) can offer further structural insights.

Interactive Table: Representative ¹⁹F NMR Data

| Parameter | Expected Value/Pattern | Information Gained |

| Chemical Shift (δ) | -60 to -90 ppm (relative to CFCl₃) | Confirms the electronic environment of the F atom on an aromatic ring. |

| Multiplicity | Doublet of Doublets (dd) | Indicates coupling to two non-equivalent neighboring protons (H5 and H4). |

| Coupling Constants | ³JHF (F-C-C-H5) ~ 8-10 Hz; ⁴JHF (F-C-C-C-H4) ~ 4-6 Hz | Confirms the substitution pattern and provides geometric information. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₆FNO₂), HRMS would provide an exact mass measurement that can confirm its elemental composition to within a few parts per million (ppm).

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By colliding the molecular ion with an inert gas, characteristic fragment ions are produced. Analyzing these fragments helps to confirm the structure assembled from NMR data. Expected fragmentation pathways for this molecule would include the loss of the aldehyde group (CHO), a methyl radical (•CH₃) from the methoxy group, and carbon monoxide (CO).

Interactive Table: Expected HRMS Data for this compound

| Ion Type | Chemical Formula | Calculated Exact Mass (m/z) | Information |

| Molecular Ion [M]⁺ | [C₇H₆FNO₂]⁺ | 155.0383 | Confirms elemental composition. |

| Fragment [M-H]⁺ | [C₇H₅FNO₂]⁺ | 154.0304 | Loss of a hydrogen radical. |

| Fragment [M-CHO]⁺ | [C₆H₅FN]⁺ | 110.0406 | Loss of the formyl group. |

| Fragment [M-CH₃]⁺ | [C₆H₃FNO₂]⁺ | 140.0148 | Loss of a methyl radical from the methoxy group. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, SFC methodologies)

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase (e.g., C18 silica). The retention time of the compound is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration. Purity is typically determined by the percentage of the total peak area that corresponds to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a long, thin column. The separated components then enter a mass spectrometer for detection and identification. While this compound may have limited volatility, GC-MS can be invaluable for analyzing more volatile starting materials or potential byproducts during its synthesis.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering fast and efficient separations. It is particularly useful for preparative separations and for the analysis of chiral compounds, should any derivatives of this compound possess stereocenters.

Interactive Table: Application of Chromatographic Techniques

| Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity and interaction with a solid stationary phase. | Purity assessment of final product; reaction monitoring. |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection. | Analysis of volatile precursors or byproducts; impurity profiling. |

| SFC | Separation using a supercritical fluid mobile phase. | Preparative purification; potential for chiral separations of derivatives. |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure. It yields precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's three-dimensional shape in the solid state. mdpi.com This analysis would confirm the planarity of the pyridine ring and reveal the preferred conformation of the aldehyde and methoxy substituents relative to the ring.

Interactive Table: Hypothetical X-ray Crystallographic Data

| Parameter | Expected Finding | Significance |

| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |

| Bond Lengths (Å) | C-F: ~1.35 Å; C=O: ~1.21 Å; Ar C-C: ~1.39 Å | Confirms covalent bonding and bond orders. |

| Bond Angles (°) | C-C-C (ring): ~120°; O-C-H (aldehyde): ~124° | Confirms geometry (e.g., sp² hybridization). |

| Torsional Angles (°) | C4-C3-O-CH₃ | Defines the conformation and orientation of the methoxy group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule.

For this compound, the IR spectrum would show strong, characteristic absorption bands for the aldehyde carbonyl (C=O) group, the C-O bond of the methoxy group, the aromatic C=C bonds, and the C-F bond. This technique is particularly useful for monitoring reaction progress. For example, during the synthesis of the aldehyde from a corresponding alcohol, one could monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of the sharp C=O stretch of the aldehyde.

Interactive Table: Characteristic Infrared Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aldehyde | C=O | 1700 - 1720 | Stretch |

| Aldehyde | C-H | 2820 - 2850 and 2720 - 2750 | Stretch (Fermi doublet) |

| Aromatic Ring | C=C | 1580 - 1610 | Stretch |

| Ether | C-O | 1230 - 1270 (aryl-alkyl) | Asymmetric Stretch |

| Fluoroaromatic | C-F | 1100 - 1250 | Stretch |

Emerging Research Frontiers and Future Outlook for 6 Fluoro 3 Methoxypicolinaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability and Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov Flow chemistry utilizes systems of pumps, tubes, and reactors to perform chemical reactions in a continuous stream, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.govdurham.ac.uk This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, conditions often encountered in the synthesis and transformation of functionalized heterocycles. durham.ac.uk

While specific flow chemistry routes for 6-Fluoro-3-methoxypicolinaldehyde are not yet widely published, the application of this technology to related structures is well-documented. For instance, multi-step flow systems have been successfully employed for the synthesis of various heterocyclic compounds, including those derived from picolinaldehyde precursors. unimi.ituc.pt These systems often integrate in-line purification and analysis, creating a seamless and automated process from starting material to final product. durham.ac.ukuc.pt

The future application of flow chemistry to this compound synthesis could involve:

Automated Multi-step Synthesis: Designing a "plug-and-play" reactor system where sequential reactions (e.g., Grignard additions to the aldehyde, followed by cyclizations or cross-coupling reactions) occur in a continuous, automated fashion. uc.pt

Improved Safety and Yield: The precise control offered by microreactors can manage the heat generated during reactions and minimize the formation of byproducts, leading to higher yields and purer products. nih.gov

On-Demand Manufacturing: Flow systems enable the rapid production of the compound or its derivatives on a scale dictated by immediate need, reducing waste and storage requirements.

The integration of automated platforms would allow for high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for the synthesis and transformation of this compound, thus accelerating its use in discovery pipelines.

Development of Advanced Catalytic Systems for its Selective Transformations

Catalysis is central to modern organic chemistry, and the development of advanced catalytic systems is crucial for unlocking the full potential of this compound. The compound's multiple functional groups present both a challenge and an opportunity for selective transformations. Research on related fluorinated pyridines highlights several promising catalytic avenues.

Palladium-catalyzed hydrogenation has emerged as a powerful method for converting fluoropyridines into fluorinated piperidines, which are highly sought-after motifs in pharmaceutical research. nih.govacs.org A key challenge in this area is preventing hydrodefluorination (the removal of the fluorine atom). Recent studies have shown that using specific catalysts like Palladium(II) hydroxide (B78521) on carbon in the presence of a Brønsted acid can achieve the desired selective hydrogenation while keeping the C-F bond intact. nih.govacs.org

Another significant area is the Rhodium(III)-catalyzed C–H functionalization, which allows for the synthesis of multi-substituted 3-fluoropyridines from simpler precursors. nih.gov This type of catalysis demonstrates the ability to form complex pyridine (B92270) rings with precise control over substituent placement.

Future catalytic research relevant to this compound will likely focus on:

Chemoselective Aldehyde Transformations: Developing catalysts that can facilitate reactions at the aldehyde group (e.g., asymmetric additions, reductions, or condensations) without affecting the fluoro or methoxy (B1213986) substituents.

C-H Activation: Utilizing transition metal catalysts (e.g., Rhodium, Iridium, or Palladium) to selectively functionalize the C-H bonds on the pyridine ring, allowing for the introduction of new substituents.

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel transformations that are difficult to achieve with traditional thermal methods, potentially leading to new reaction pathways for the compound.

The table below summarizes catalytic systems used for transformations of related fluorinated pyridine scaffolds.

| Catalyst System | Transformation | Substrate Type | Significance |

| Pd(OH)₂/C with HCl | Heterocyclic Ring Hydrogenation | Fluoropyridines | Selectively reduces the pyridine ring to a piperidine (B6355638) without removing the fluorine atom. acs.org |

| [Cp*RhCl₂]₂ with AgOAc | C–H Functionalization / Annulation | α-fluoro-α,β-unsaturated oximes | Constructs multi-substituted 3-fluoropyridines in a single step. nih.gov |

| AgF₂ | C-H Fluorination | Pyridines and Diazines | Directly installs fluorine at the position alpha to the ring nitrogen. acs.org |

This table presents data for related fluorinated pyridines to illustrate the potential catalytic transformations applicable to this compound.

Exploration of Novel Reaction Pathways and Enhanced Selectivity Control

The unique electronic properties of this compound—conferred by the interplay between the electron-withdrawing fluorine and aldehyde groups and the electron-donating methoxy group—pave the way for exploring novel reaction pathways. A key goal is achieving high regioselectivity and stereoselectivity.

One emerging area is the tandem reaction sequence, where a single set of reagents triggers multiple bond-forming events. For this compound, this could involve an initial reaction at the aldehyde, followed by an intramolecular cyclization that leverages the electronic nature of the substituted ring.

Research into the C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) has demonstrated exclusive selectivity for fluorination at the 2-position (alpha to the nitrogen). acs.orgpkusz.edu.cn This reaction can be followed by nucleophilic aromatic substitution (SNAr), where the newly installed fluoride is replaced by a wide range of nucleophiles under mild conditions. acs.org This two-step, one-pot sequence allows for the late-stage functionalization of the pyridine core, a highly desirable strategy in medicinal chemistry.

Future explorations could include:

Organocatalysis: Using small organic molecules as catalysts for enantioselective transformations of the aldehyde group, leading to chiral products.

Directed Ortho-Metalation (DoM): Leveraging the existing substituents to direct metalating agents to specific C-H bonds on the ring, enabling highly regioselective functionalization.

Biocatalysis: Employing enzymes to perform highly selective and environmentally friendly transformations, such as the stereoselective reduction of the aldehyde to an alcohol.

Potential for Further Functionalization and Diversification of the Compound's Scaffolds